molecular formula C19H19N5O3S B10947571 4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10947571
M. Wt: 397.5 g/mol
InChI Key: PLDDDKFOERMJIM-UHFFFAOYSA-N
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Description

4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Benzodiazepine Core: The benzodiazepine core is often synthesized via the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds.

    Thiazine Ring Formation: The thiazine ring can be formed through the reaction of thioureas with α-haloketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or aminated derivatives

Scientific Research Applications

4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Known for their broad range of biological activities.

    Pyrazoles: Widely used in medicinal chemistry for their anti-inflammatory and analgesic properties.

    Benzodiazepines: Well-known for their use as anxiolytics and sedatives.

Uniqueness

What sets 4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione apart is its unique combination of these heterocyclic structures, which may confer a distinct set of biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

6-hydroxy-5-[2-(1-propylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1,3-thiazine-2,4-dione

InChI

InChI=1S/C19H19N5O3S/c1-2-7-24-10-11(9-20-24)14-8-15(16-17(25)23-19(27)28-18(16)26)22-13-6-4-3-5-12(13)21-14/h3-6,9-10,14,21,26H,2,7-8H2,1H3,(H,23,25,27)

InChI Key

PLDDDKFOERMJIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2CC(=NC3=CC=CC=C3N2)C4=C(SC(=O)NC4=O)O

Origin of Product

United States

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